molecular formula C12H18ClN B13777410 1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-, hydrochloride CAS No. 64037-84-9

1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-, hydrochloride

Cat. No.: B13777410
CAS No.: 64037-84-9
M. Wt: 211.73 g/mol
InChI Key: HOTBMCBCFZIYLH-UHFFFAOYSA-N
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Description

1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-, hydrochloride is a chemical compound with the molecular formula C12H18N2·HCl. This compound is a derivative of 1-naphthylamine, where the naphthalene ring is partially hydrogenated, and the amino group is dimethylated and protonated to form the hydrochloride salt. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-, hydrochloride typically involves the hydrogenation of 1-naphthylamine followed by dimethylation of the amino group. The hydrogenation process can be carried out using a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The dimethylation is achieved using formaldehyde and formic acid in a reductive amination reaction. The final step involves the protonation of the dimethylated amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The hydrogenation process is conducted in large reactors with efficient mixing and temperature control. The dimethylation and protonation steps are also scaled up, with careful monitoring of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: It can be reduced further to form fully hydrogenated derivatives.

    Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Naphthoquinones and related compounds.

    Reduction: Fully hydrogenated naphthylamine derivatives.

    Substitution: Various N-substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-, hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-, hydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may interact with enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

1-Naphthylamine, 1,2,3,4-tetrahydro-N,N-dimethyl-, hydrochloride can be compared with other similar compounds such as:

    1-Naphthylamine: The parent compound, which lacks the tetrahydro and dimethyl modifications.

    1,2,3,4-Tetrahydro-1-naphthylamine: A partially hydrogenated derivative without the dimethylation.

    N,N-Dimethyl-1-naphthylamine: A dimethylated derivative without the tetrahydro modification.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

64037-84-9

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

IUPAC Name

dimethyl(1,2,3,4-tetrahydronaphthalen-1-yl)azanium;chloride

InChI

InChI=1S/C12H17N.ClH/c1-13(2)12-9-5-7-10-6-3-4-8-11(10)12;/h3-4,6,8,12H,5,7,9H2,1-2H3;1H

InChI Key

HOTBMCBCFZIYLH-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)C1CCCC2=CC=CC=C12.[Cl-]

Origin of Product

United States

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